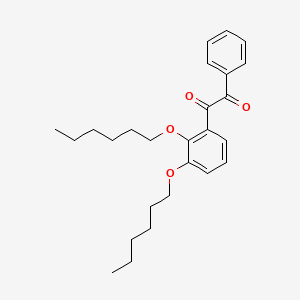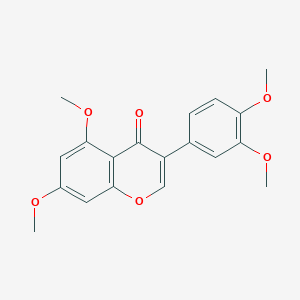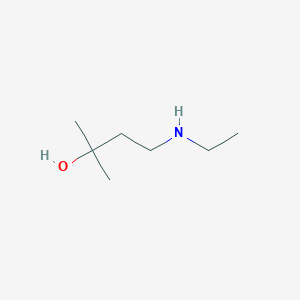
(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid is a compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydropyrimidinone ring, which is a common motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid typically involves multi-step organic synthesis. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea under acidic conditions . This reaction is known for its efficiency in producing dihydropyrimidinone derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also becoming more prevalent in the industrial synthesis of this compound .
化学反应分析
Types of Reactions
(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinone derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions are typically substituted dihydropyrimidinones, which can have enhanced biological activity and improved pharmacokinetic properties .
科学研究应用
(S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects in various diseases .
相似化合物的比较
Similar Compounds
Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure and have comparable biological activities.
2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds are also structurally related and have been studied for their antimicrobial and anticancer properties.
Uniqueness
What sets (S)-2-(2,4-Dioxo-tetrahydropyrimidin-1-yl)-3-methylbutyric Acid apart is its specific stereochemistry and the presence of the methylbutyric acid moiety, which can enhance its biological activity and specificity compared to other similar compounds .
属性
分子式 |
C9H14N2O4 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-5(2)7(8(13)14)11-4-3-6(12)10-9(11)15/h5,7H,3-4H2,1-2H3,(H,13,14)(H,10,12,15) |
InChI 键 |
IEGMQBXXRHWNLE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)O)N1CCC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[6-amino-2-[[2-[[55-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tri(butan-2-yl)-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B14784718.png)
![[(4R)-3-benzoyloxy-4-chloro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14784723.png)


![Phenol, 2-(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxy-, (R)-; 2-[(3R)-3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl]-5-methoxyphenol; (-)-Isosativan](/img/structure/B14784742.png)
![N-[2-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14784744.png)
![2-methyl-N-{4-methyl-3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)carbamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14784746.png)
![[3,4,5-Triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride](/img/structure/B14784750.png)

![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[2-(Morpholin-4-Yl)ethyl]urea](/img/structure/B14784768.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14784769.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14784785.png)
![1-[4-(6-Amino-9h-Purin-9-Yl)phenyl]-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14784789.png)
![3-[4-(Methanesulfonyloxy)benzoyl]-2-[4-(methanesulfonyloxy)phenyl]-1-benzothiophen-6-yl methanesulfonate](/img/structure/B14784794.png)
